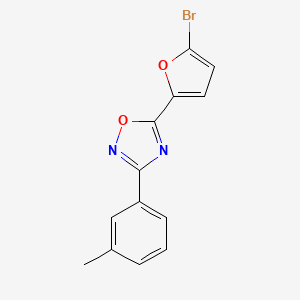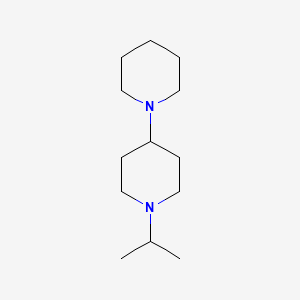
N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide, also known as Xanthone, is a natural compound found in various plants and has been widely studied for its potential therapeutic properties. Xanthone has shown promise in the treatment of cancer, inflammation, and microbial infections.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide varies depending on the specific therapeutic application. In cancer treatment, N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide induces apoptosis by activating caspase enzymes and inhibiting the NF-κB pathway. In inflammation, N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by blocking the NF-κB pathway. In microbial infections, N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide disrupts the cell membrane and inhibits the growth of bacteria and fungi.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has also been shown to reduce cholesterol levels and improve glucose metabolism in animal models. Additionally, N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has been found to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide in lab experiments is its wide range of potential therapeutic applications. N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has been shown to have anticancer, anti-inflammatory, and antimicrobial properties, making it a versatile compound for research. However, one limitation of using N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain applications.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide. One area of interest is the development of N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to investigate the potential of N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, more studies are needed to explore the potential of N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide as a natural alternative to traditional antimicrobial agents.
In conclusion, N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide is a natural compound with a wide range of potential therapeutic applications. Its anticancer, anti-inflammatory, and antimicrobial properties make it a promising compound for future research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide have been discussed in this paper.
Méthodes De Synthèse
N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide can be synthesized through various methods, including the reaction of salicylaldehyde with dimethylformamide dimethyl acetal followed by cyclization, or the reaction of o-cresol with phthalic anhydride followed by dehydration. The synthesis of N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has also been achieved through the use of microorganisms, such as fungi and bacteria.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has been shown to have antimicrobial properties against various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-14-11-12-20(25-2)17(13-14)23-22(24)21-15-7-3-5-9-18(15)26-19-10-6-4-8-16(19)21/h3-13,21H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXYEXHNRMMVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5682046.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5682049.png)
![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5682052.png)
![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5682061.png)

![2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5682077.png)

![ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5682101.png)


![3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-5-{[(2-methylbenzyl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5682112.png)
![4-[(2-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5682114.png)
![2-(4-methoxyphenyl)-5-(2-morpholinylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5682121.png)
![2-methyl-1-{2-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5682133.png)